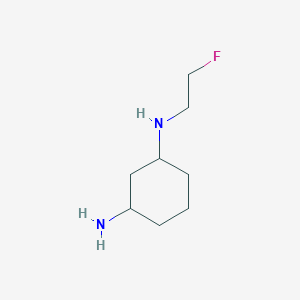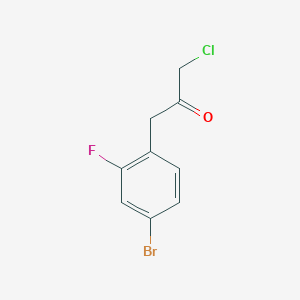
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-fluoroacetophenone with thionyl chloride (SOCl₂) to introduce the chlorine atom at the benzylic position. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but lacks the chlorine atom at the benzylic position.
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains a sulfanyl group instead of a ketone moiety.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is unique due to the presence of multiple halogen atoms and a ketone group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C9H7BrClFO |
|---|---|
Poids moléculaire |
265.50 g/mol |
Nom IUPAC |
1-(4-bromo-2-fluorophenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H7BrClFO/c10-7-2-1-6(9(12)4-7)3-8(13)5-11/h1-2,4H,3,5H2 |
Clé InChI |
QZBRRNPFUUGHDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)F)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[4-[2-(tert-Butoxycarbonyl)ethyl]phenylethyl]amino]2',3'-O-isopropylideneadenosine-5'-N-ethylcarboxamide](/img/structure/B13715949.png)

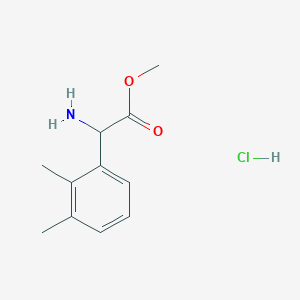
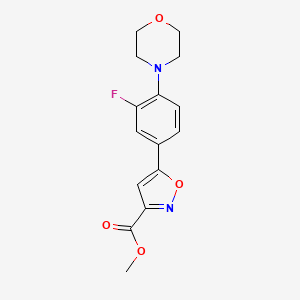


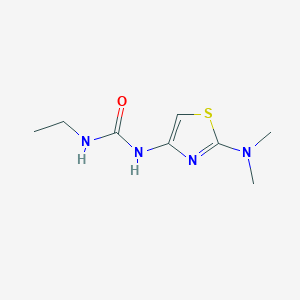
![2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13715988.png)


![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)

